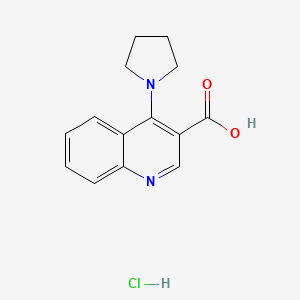

4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride

CAS No.: 1172884-04-6

Cat. No.: VC2548404

Molecular Formula: C14H15ClN2O2

Molecular Weight: 278.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172884-04-6 |

|---|---|

| Molecular Formula | C14H15ClN2O2 |

| Molecular Weight | 278.73 g/mol |

| IUPAC Name | 4-pyrrolidin-1-ylquinoline-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C14H14N2O2.ClH/c17-14(18)11-9-15-12-6-2-1-5-10(12)13(11)16-7-3-4-8-16;/h1-2,5-6,9H,3-4,7-8H2,(H,17,18);1H |

| Standard InChI Key | YBXJBSBLLHQPOG-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=C(C=NC3=CC=CC=C32)C(=O)O.Cl |

| Canonical SMILES | C1CCN(C1)C2=C(C=NC3=CC=CC=C32)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Features

Basic Information

4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride is identified by CAS number 1172884-04-6 and features a quinoline scaffold with specific functional group modifications. The compound consists of a basic nitrogen-containing aromatic heterocycle (quinoline) substituted with a pyrrolidine ring and a carboxylic acid group, existing as a hydrochloride salt. This salt formation significantly affects its physicochemical properties, particularly enhancing solubility in polar solvents and facilitating its use in various research applications.

Structural Comparison

The structural features of this compound can be compared with related quinoline derivatives that share similar core structures but differ in substitution patterns. For instance, clinafloxacin (7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) represents a more complex quinoline derivative with established antibacterial properties . While these compounds differ in their substituent patterns, they share the fundamental quinoline carboxylic acid framework that contributes to their biological activity profiles.

Table 1: Comparative Structural Features

Physical and Chemical Properties

Chemical Reactivity

Based on the reactivity patterns of structurally similar quinoline derivatives, this compound likely exhibits reactivity at several key positions:

-

The carboxylic acid group can undergo typical carboxylic acid reactions including esterification, amidation, and decarboxylation.

-

The pyrrolidine nitrogen represents a nucleophilic center that can participate in various substitution reactions.

-

The quinoline core may undergo electrophilic aromatic substitution reactions under appropriate conditions.

Table 2: Predicted Reactivity Profile

| Reactive Site | Potential Reactions | Reaction Conditions | Significance |

|---|---|---|---|

| Carboxylic acid group | Esterification, Amidation | Alcohol/Amine reagents, Acidic/Basic catalysis | Modification of physicochemical properties |

| Pyrrolidine moiety | N-alkylation, Oxidation | Alkyl halides, Oxidizing agents | Alteration of basicity and hydrogen bonding |

| Quinoline ring | Electrophilic substitution | Strong electrophiles, Catalytic conditions | Modification of electronic properties |

Synthesis Methodologies

| Supplier | Package Size | Price (USD) | Catalog Number | Reference |

|---|---|---|---|---|

| Santa Cruz Biotechnology | 250 mg | $197.00 | sc-349728 | |

| Santa Cruz Biotechnology | 1 g | $399.00 | sc-349728A |

Biological and Pharmacological Profile

Structure-Activity Relationships

The biological activity of quinoline carboxylic acid derivatives is strongly influenced by their substitution pattern. For example, clinafloxacin, a fluoroquinolone with a similar core structure but different substituents, demonstrates potent antibacterial properties . The structural features of 4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride suggest potential biological activities that may be worthy of investigation.

Key structural elements that may contribute to the biological profile include:

-

The quinoline core, which serves as a privileged scaffold in medicinal chemistry

-

The carboxylic acid group at position 3, which is a common feature in bioactive quinoline derivatives

-

The pyrrolidine substituent at position 4, which may influence binding interactions with potential biological targets

Predicted Biological Activities

Based on structural similarities to known bioactive quinoline derivatives, 4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride may exhibit:

-

Potential antibacterial activity, similar to other quinoline carboxylic acid derivatives

-

Possible enzyme inhibitory properties

-

Potential activity against various biological targets

Table 5: Predicted Biological Activity Based on Structural Features

Future Research Directions

Knowledge Gaps and Research Opportunities

Current understanding of 4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride presents several knowledge gaps that represent opportunities for future research:

-

Comprehensive physicochemical characterization

-

Detailed biological activity profiling

-

Optimization of synthetic methodologies

-

Exploration of structure-activity relationships through systematic modifications

Proposed Investigations

Future studies could focus on several key areas to enhance understanding of this compound:

Table 6: Proposed Research Agenda

| Research Area | Methodology | Expected Outcomes | Significance |

|---|---|---|---|

| Comprehensive Physicochemical Characterization | Spectroscopic analysis, X-ray crystallography, Solubility studies | Detailed structural and physical data | Foundation for structure-based design |

| Biological Activity Screening | In vitro assays against various targets, Antimicrobial testing | Identification of potential therapeutic applications | Discovery of novel bioactivities |

| Synthetic Method Development | Alternative reaction conditions, Catalyst screening | More efficient and scalable production methods | Reduced cost and environmental impact |

| Structure-Activity Relationship Studies | Synthesis and testing of structural analogs | Understanding of key pharmacophore elements | Rational design of improved compounds |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume